O'-(Carboxymethyl)fluoresceinamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

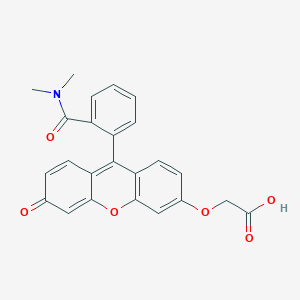

2-[9-[2-(dimethylcarbamoyl)phenyl]-6-oxoxanthen-3-yl]oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO6/c1-25(2)24(29)17-6-4-3-5-16(17)23-18-9-7-14(26)11-20(18)31-21-12-15(8-10-19(21)23)30-13-22(27)28/h3-12H,13H2,1-2H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIKQEXCWKEQLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to O'-(Carboxymethyl)fluoresceinamide

For researchers, scientists, and professionals in drug development, O'-(Carboxymethyl)fluoresceinamide stands as a valuable tool in the expansive field of fluorescence applications. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use.

Core Properties and Specifications

This compound, a derivative of the widely used fluorescein (B123965) dye, is a bio-reagent primarily utilized as a fluorescent label or molecular probe. Its chemical structure incorporates a carboxymethyl group, enabling covalent conjugation to primary amines on biomolecules such as peptides, proteins, and amine-modified oligonucleotides.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 442151-50-0 | [1][2][3] |

| Molecular Formula | C₂₄H₁₉NO₆ | [1][2][3] |

| Molecular Weight | 417.41 g/mol | [1][2][3] |

| Appearance | Solid | |

| Solubility | Soluble in chloroform | [4] |

| Storage Temperature | 2-8°C or -20°C | [1][2][4] |

Spectral Properties

The fluorescence characteristics of this compound are fundamental to its application. The excitation and emission maxima are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy, flow cytometry, and spectroscopy.

| Spectral Property | Wavelength (nm) | Solvent | Reference |

| Excitation Maximum (λex) | 458 | Methanol | [1][2] |

| Emission Maximum (λem) | 520 | Methanol | [1][2] |

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of this compound to biomolecules, purification of the resulting conjugate, and its subsequent analysis.

Conjugation of this compound to Peptides

This protocol outlines the steps for the covalent labeling of a peptide with this compound via amide bond formation. The carboxylic acid group of the dye is activated to react with a primary amine on the peptide (typically the N-terminus or the side chain of a lysine (B10760008) residue).

Materials:

-

This compound

-

Peptide with a primary amine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate Buffer (pH 8.5)

-

Purification column (e.g., Sephadex G-25 or HPLC)

Procedure:

-

Activation of this compound:

-

Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

-

Add a 1.1 molar equivalent of both DCC and NHS to the dye solution.

-

Stir the reaction mixture at room temperature for 1-2 hours in the dark to form the NHS-ester of the dye.

-

-

Peptide Preparation:

-

Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

-

-

Conjugation Reaction:

-

Slowly add the activated dye solution to the peptide solution. A molar ratio of 10:1 to 20:1 (dye:peptide) is recommended as a starting point, but may require optimization.

-

Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle stirring.

-

Purification of the Fluorescein-Labeled Peptide

Purification is critical to remove unconjugated dye and other reagents. High-Performance Liquid Chromatography (HPLC) is the preferred method for achieving high purity.

Equipment and Reagents:

-

Reverse-phase HPLC system with a C18 column

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation:

-

Acidify the conjugation reaction mixture with a small amount of TFA.

-

Centrifuge to remove any precipitated by-products.

-

-

HPLC Separation:

-

Inject the supernatant onto the C18 column.

-

Elute the labeled peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution profile at both 214 nm (for the peptide bond) and the excitation maximum of the fluorescein dye (~458 nm).

-

-

Fraction Collection and Lyophilization:

-

Collect the fractions corresponding to the dual-absorbance peak of the labeled peptide.

-

Confirm the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified, labeled peptide as a powder.

-

Fluorescence Spectroscopy of the Conjugate

This protocol allows for the characterization of the spectral properties of the purified fluorescein-labeled peptide.

Equipment:

-

Fluorometer

Procedure:

-

Sample Preparation:

-

Dissolve the lyophilized labeled peptide in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a series of dilutions to determine the optimal concentration for fluorescence measurement.

-

-

Spectral Scans:

-

Excitation Scan: Set the emission wavelength to 520 nm and scan a range of excitation wavelengths (e.g., 400-500 nm) to determine the excitation maximum.

-

Emission Scan: Set the excitation wavelength to the determined maximum (around 458 nm) and scan a range of emission wavelengths (e.g., 500-600 nm) to determine the emission maximum.

-

Visualizing the Workflow

The following diagrams illustrate the key processes described in the experimental protocols.

Caption: A flowchart of the peptide labeling and analysis process.

Caption: The workflow for HPLC purification of the labeled peptide.

References

O'-(Carboxymethyl)fluoresceinamide: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of O'-(Carboxymethyl)fluoresceinamide, a fluorescent derivative of fluorescein (B123965). This document outlines a plausible synthetic pathway based on established chemical principles and details robust purification methodologies applicable to fluorescein derivatives. The information is intended to support researchers and professionals in the fields of biotechnology, drug discovery, and diagnostics where fluorescent labeling is a critical tool.

Introduction to this compound

This compound, identified by its CAS number 442151-50-0, is a specialized fluorescent probe. Its chemical structure, [9-(2-Dimethylcarbamoylphenyl)-6-oxo-6H-xanthen-3-yloxy]acetic acid, reveals a fluorescein core with a carboxymethyl ether group at the 3'-position and a dimethylcarbamoylphenyl substituent at the 9-position. This substitution pattern differentiates it from more common fluorescein derivatives like carboxyfluorescein, conferring specific solubility and reactivity properties. The presence of the carboxylic acid moiety allows for its conjugation to biomolecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 442151-50-0[1] |

| Molecular Formula | C24H19NO6 |

| Molecular Weight | 417.41 g/mol |

| Synonym | [9-(2-Dimethylcarbamoylphenyl)-6-oxo-6H-xanthen-3-yloxy]acetic acid[1] |

| Excitation Wavelength (λex) | 458 nm (in methanol) |

| Emission Wavelength (λem) | 520 nm (in methanol) |

| Purity (typical) | ≥97.0% (HPCE) |

A Proposed Synthetic Pathway

A plausible approach involves a Friedel-Crafts acylation reaction, a common method for synthesizing the fluorescein core.[2][3][4][5] The key starting materials would be a substituted phthalic anhydride (B1165640) derivative and a resorcinol (B1680541) derivative.

Logical Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: General Friedel-Crafts Condensation for Fluorescein Analogs

This generalized protocol is based on established methods for fluorescein synthesis and would require optimization for the specific synthesis of this compound.

-

Reactant Preparation: Combine N,N-Dimethylphthalamic acid anhydride and 3-Hydroxyphenoxyacetic acid in a 1:2 molar ratio in a reaction vessel suitable for high-temperature reactions.

-

Catalyst Addition: Add a Lewis acid catalyst, such as zinc chloride or methanesulfonic acid. Methanesulfonic acid can serve as both a catalyst and a solvent, potentially offering higher yields under milder conditions compared to the traditional zinc chloride fusion method.[4]

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen) to approximately 180-200°C if using zinc chloride, or a milder 80-85°C if using methanesulfonic acid.[3][5][6] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product. The solid is then collected by filtration and washed with water.

Purification Methodologies

The purification of this compound is critical to ensure high purity for subsequent applications, particularly in bioconjugation where impurities can lead to side reactions and a heterogeneous product. A multi-step purification strategy is often necessary.

Purification Workflow

Caption: A general workflow for the purification of fluorescein derivatives.

Recrystallization

Recrystallization is an effective initial step to remove major impurities. A common approach for fluorescein derivatives is to first convert them to their diacetate form, which often has better crystallinity.

Experimental Protocol: Acetylation and Recrystallization

-

Acetylation: Dissolve the crude product in a mixture of acetic anhydride and a base such as pyridine. Heat the mixture to reflux for a few hours.

-

Isolation of Diacetate: Cool the reaction mixture and pour it into ice water to precipitate the diacetylated product. Collect the solid by filtration and wash it thoroughly with water.

-

Recrystallization: Recrystallize the diacetylated product from a suitable solvent system, such as ethanol (B145695) or an acetone/water mixture.

-

Deacetylation: The purified diacetate can be hydrolyzed back to the free phenolic form by treatment with a mild base, such as sodium bicarbonate or sodium hydroxide (B78521) in methanol/water.

Column Chromatography

For higher purity, column chromatography is often employed. The choice of stationary and mobile phases depends on the specific properties of the impurities.

-

Silica Gel Chromatography: This is effective for separating less polar impurities. A gradient elution system, for example, with a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol, can be used.

-

Ion-Exchange Chromatography: Given the presence of a carboxylic acid group, anion-exchange chromatography can be a powerful purification method. The compound is loaded onto the column at a pH where the carboxylic acid is deprotonated (negatively charged), and then eluted by changing the pH or increasing the salt concentration. Cellulose-based ion exchangers have been successfully used for the purification of fluorescein derivatives.[7][8]

Table 2: Summary of Purification Techniques

| Technique | Principle | Typical Application |

| Recrystallization | Differential solubility of the compound and impurities in a solvent. | Removal of bulk impurities. |

| Silica Gel Chromatography | Separation based on polarity. | Removal of non-polar to moderately polar impurities. |

| Ion-Exchange Chromatography | Separation based on charge. | Separation of charged molecules from neutral or oppositely charged impurities. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity (reversed-phase) or charge (ion-exchange). | Final polishing step and for analytical purity assessment. |

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To assess purity. A reversed-phase C18 column with a gradient of water/acetonitrile containing a modifier like trifluoroacetic acid is a common choice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. 1H and 13C NMR spectra will provide detailed information about the arrangement of atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

UV-Visible and Fluorescence Spectroscopy: To determine the absorption and emission maxima and the quantum yield.

This technical guide provides a framework for the synthesis and purification of this compound. Researchers should note that the proposed synthetic protocol is a general guideline and will require optimization of reaction conditions and purification strategies to achieve the desired product in high yield and purity.

References

- 1. O-(Carboxymethyl)fluoresceinamide synonyms | Sigma-Aldrich [sigmaaldrich.com]

- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 3. chimique.wordpress.com [chimique.wordpress.com]

- 4. researchgate.net [researchgate.net]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Fluorescein-conjugated iodoacetamide labeling of NAT1 cysteines [bio-protocol.org]

O'-(Carboxymethyl)fluoresceinamide: A Technical Guide to its Spectral Properties and Applications

This technical guide provides an in-depth overview of the spectral properties of O'-(Carboxymethyl)fluoresceinamide, a fluorescent probe utilized by researchers, scientists, and drug development professionals. The guide details its known spectral characteristics, provides comprehensive protocols for experimental determination of key photophysical parameters, and illustrates a common application in a high-throughput screening context.

Core Spectral Properties

This compound is a derivative of the widely used fluorophore, fluorescein (B123965). Its spectral properties are fundamental to its application in various fluorescence-based assays. While comprehensive data across a range of conditions is not extensively published, the fundamental excitation and emission characteristics in methanol (B129727) have been documented.

| Property | Value | Solvent |

| Excitation Maximum (λex) | 458 nm | Methanol |

| Emission Maximum (λem) | 520 nm | Methanol |

| Molar Extinction Coefficient (ε) | Data not available | - |

| Fluorescence Quantum Yield (Φf) | Data not available | - |

| Fluorescence Lifetime (τ) | Data not available | - |

Experimental Protocols

The following protocols outline standard methodologies for the determination of the key spectral properties of a fluorescent molecule like this compound.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., methanol or a buffered aqueous solution such as PBS, pH 7.4) to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0, which is the optimal range for accuracy.

-

Spectrophotometer Measurement:

-

Use a UV-Visible spectrophotometer.

-

Blank the instrument with the solvent used for the dilutions.

-

Measure the absorbance of each dilution at the absorption maximum (λmax), which for fluorescein derivatives is typically around 490 nm. It is advisable to first scan a broader spectrum to identify the precise λmax for this compound in the chosen solvent.

-

-

Data Analysis:

-

Plot the absorbance at λmax versus the concentration of this compound.

-

Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹, assuming a path length of 1 cm.

-

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a common approach.

Methodology:

-

Selection of a Standard: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with this compound. Fluorescein in 0.1 M NaOH (Φf ≈ 0.95) is a suitable candidate.

-

Preparation of Solutions: Prepare a series of dilutions of both the this compound sample and the fluorescein standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance and Fluorescence Measurements:

-

Measure the absorbance of all solutions at the chosen excitation wavelength.

-

Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., excitation and emission slit widths) are used for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φf_sample) can be calculated using the following equation: Φf_sample = Φf_std * (m_sample / m_std) * (n_sample² / n_std²) where:

-

Φf_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions (which are equal if the same solvent is used).

-

-

Determination of Fluorescence Lifetime

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.

Methodology:

-

Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a picosecond laser or a light-emitting diode) with a high repetition rate, a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid aggregation and self-quenching.

-

Data Acquisition:

-

Excite the sample with the pulsed light source at a wavelength close to its absorption maximum.

-

Collect the emitted photons at the emission maximum.

-

The TCSPC electronics measure the time difference between the excitation pulse and the detection of the emitted photon. This process is repeated for a large number of photons to build up a histogram of decay times.

-

-

Data Analysis:

-

The resulting decay curve is fitted to an exponential decay model. For a single fluorescent species in a homogeneous environment, a single exponential decay is expected.

-

The fluorescence lifetime (τ) is the time constant of this exponential decay. The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).

-

Application Workflow: Fluorescence Polarization Immunoassay (FPIA)

This compound, as a fluorescein derivative, is well-suited for use as a tracer in Fluorescence Polarization Immunoassays (FPIA). FPIA is a homogeneous immunoassay technique used for the rapid quantification of antigens or antibodies in a sample. It is a common technique in drug discovery and diagnostics for high-throughput screening.

Caption: Workflow of a competitive Fluorescence Polarization Immunoassay (FPIA).

The principle of this assay is based on the competitive binding of the fluorescently labeled ligand (tracer) and the unlabeled analyte from the sample to a limited amount of specific antibody. When the small fluorescent tracer is bound to the large antibody, its rotation is slowed, resulting in a high fluorescence polarization. Conversely, when the tracer is displaced by the analyte and is free in solution, it rotates rapidly, leading to a low fluorescence polarization. The measured polarization is therefore inversely proportional to the concentration of the analyte in the sample.

O'-(Carboxymethyl)fluoresceinamide: A Technical Guide to its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photophysical Properties of Fluorescein (B123965) Derivatives

The fluorescence quantum yield (Φ) and fluorescence lifetime (τ) are critical parameters that define the performance of a fluorophore. The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.

The photophysical properties of fluorescein and its derivatives are highly sensitive to their environment, including pH, solvent polarity, and concentration.[1] For instance, the fluorescence of fluorescein is significantly quenched at acidic pH.[2]

Quantitative Data Summary

Due to the limited availability of specific photophysical data for O'-(Carboxymethyl)fluoresceinamide, the following table summarizes the properties of the parent fluorescein molecule and a related carboxy-derivative to provide a comparative reference.

| Compound | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Solvent/Conditions |

| This compound | 458 nm[3][4] | 520 nm[3][4] | Not Reported | Not Reported | Methanol[3][4] |

| Fluorescein | 490 nm | 514 nm | 0.97 | ~4.0 ns[1][5] | Basic Ethanol[6] |

| Fluorescein | 425 nm | Not Specified | 0.79 | Not Reported | Ethanol[7] |

| 5-Carboxyfluorescein (5-FAM) | 491 nm | 520 nm | 0.75 | 4.10 ns | Water/10 mM PBS[8] |

| 6-Carboxyfluorescein (6-FAM) | 490 nm | 516 nm | 0.75 | 4.15 ns | Water/10 mM PBS[8] |

Experimental Protocols

The determination of quantum yield and fluorescence lifetime requires precise and standardized experimental procedures.

Quantum Yield Determination (Comparative Method)

The relative fluorescence quantum yield is the most common method for determining the quantum yield of a fluorescent compound. It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Workflow for Relative Quantum Yield Measurement

Caption: Workflow for determining relative fluorescence quantum yield.

Methodology:

-

Standard Selection: A well-characterized fluorescent standard with a known quantum yield in the same solvent as the sample should be chosen. For fluorescein derivatives, fluorescein itself in a basic buffer is a common standard.[9]

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectra of the sample and standard solutions at the same excitation wavelength. It is crucial to use the same instrument settings (e.g., slit widths) for all measurements.

-

Data Analysis: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes. It measures the time delay between the excitation pulse and the detection of the emitted photon.

Workflow for TCSPC Measurement

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Methodology:

-

Instrumentation: A TCSPC system typically consists of a high-repetition-rate pulsed laser source, a sample holder, a sensitive single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of the fluorescent sample.

-

Data Acquisition: The sample is excited by the laser pulses. The time difference between the laser pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation-emission cycles.

-

Data Analysis: The collected timing data is used to construct a histogram of photon arrival times, which represents the fluorescence decay profile. This decay curve is then fitted to one or more exponential functions to determine the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I_0 * exp(-t/τ)

Where:

-

I_0 is the intensity at time t=0.

-

τ is the fluorescence lifetime.

-

Signaling Pathways and Applications

Fluorescein and its derivatives are extensively used as fluorescent probes in various biological applications. Their utility often stems from changes in their fluorescence properties in response to specific biological events or changes in the local environment. While no specific signaling pathways involving this compound have been detailed in the searched literature, its structural similarity to other fluorescein-based probes suggests potential applications in areas such as:

-

pH Sensing: The sensitivity of the fluorescein core to pH can be exploited to monitor pH changes in cellular compartments.

-

Covalent Labeling: The carboxymethyl group can be activated to form covalent bonds with amine groups on proteins and other biomolecules, enabling their fluorescent labeling and tracking.

-

Immunoassays: As a fluorescent reporter in various immunoassay formats.

Logical Relationship for a Hypothetical pH Sensing Application

Caption: Hypothetical pH-dependent fluorescence of F-CMA.

Conclusion

This compound, as a functionalized fluorescein derivative, holds promise for a range of applications in biological and chemical sciences. While specific data on its quantum yield and fluorescence lifetime are not yet widely published, the established methodologies for determining these crucial photophysical parameters are well-defined. By utilizing the comparative data from related fluorescein compounds and applying the experimental protocols outlined in this guide, researchers can effectively characterize F-CMA for their specific applications, thereby unlocking its full potential as a fluorescent probe. Further research into the precise photophysical properties of F-CMA will undoubtedly contribute to its broader adoption and the development of novel applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound - CAS-Number 442151-50-0 - Order from Chemodex [chemodex.com]

- 4. O′-(Carboxymethyl)fluoresceinamide BioReagent, suitable for fluorescence, ≥97.0% (HPCE) | 442151-50-0 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. omlc.org [omlc.org]

- 7. Fluorescein [omlc.org]

- 8. researchgate.net [researchgate.net]

- 9. Fluorogenic Label for Biomolecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

O'-(Carboxymethyl)fluoresceinamide: A Technical Guide to its Solubility in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of O'-(Carboxymethyl)fluoresceinamide. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document combines available information with data from structurally related compounds, namely fluorescein (B123965) and carboxymethylated molecules, to provide a thorough understanding of its expected solubility behavior. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to ascertain precise values for their specific applications.

Introduction to this compound

This compound is a fluorescent dye that belongs to the fluorescein family. Its structure incorporates the highly fluorescent xanthene core of fluorescein, modified with a carboxymethyl and an amide group. The carboxymethyl group is expected to increase its polarity and potential for aqueous solubility, particularly at neutral to alkaline pH where the carboxylic acid is deprotonated. The amide functional group can also influence its solubility profile and reactivity. These structural features make it a valuable tool in various biological and chemical research areas, including fluorescence microscopy, immunoassays, and as a labeling agent for biomolecules. Understanding its solubility is critical for its effective use in these applications, ensuring optimal performance and reproducibility of experimental results.

Solubility Data

Direct, quantitative solubility data for this compound is not widely published. However, based on the known solubility of its parent molecule, fluorescein, and the general properties of carboxymethylated compounds, we can infer its likely solubility profile.

Qualitative Solubility of this compound

The following table summarizes the known qualitative solubility information for this compound.

| Solvent | Solubility | Source |

| Chloroform | Soluble | [1] |

Inferred Solubility Profile

The introduction of a carboxymethyl group to the fluorescein structure is anticipated to significantly influence its solubility, particularly in aqueous solutions.

In Aqueous Solvents:

-

Water: The parent molecule, fluorescein, is sparingly soluble in water[2][3]. The presence of the carboxylic acid group in this compound is expected to increase its aqueous solubility, especially at neutral and alkaline pH where the carboxyl group is ionized to the more soluble carboxylate form.

-

Aqueous Buffers (e.g., PBS): Solubility is expected to be pH-dependent. In acidic solutions (pH below its pKa), the compound will be in its less soluble protonated form. In basic solutions (pH above its pKa), it will be in its more soluble deprotonated (salt) form.

In Organic Solvents:

The fluorescein backbone contributes to its solubility in certain organic solvents. The addition of the polar carboxymethyl and amide groups may alter this profile.

-

Polar Protic Solvents (e.g., Ethanol (B145695), Methanol): Fluorescein is soluble in ethanol and methanol[4]. This compound is also expected to be soluble in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These are generally good solvents for a wide range of organic molecules, and it is highly likely that this compound will exhibit good solubility in DMSO and DMF.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Similar to fluorescein, it is expected to have low solubility in nonpolar solvents.

Solubility of Structurally Related Compounds

The following tables provide solubility data for fluorescein and the general solubility of carboxymethyl cellulose (B213188) to serve as a reference.

Table 1: Solubility of Fluorescein

| Solvent | Solubility | Temperature (°C) | Source |

| Water | 0.005 g/100 mL | 20 | [3] |

| Ethanol | Soluble | Not Specified | [4] |

| Methanol | Soluble | Not Specified | [4] |

| Acetone | Soluble | Not Specified | [3] |

| Diethyl Ether | Soluble | Not Specified | [3] |

| Chloroform | Insoluble | Not Specified | [4] |

| Benzene | Insoluble | Not Specified | [4] |

| 1 M NaOH | 50 mg/mL (with heating) | Not Specified | [5] |

Table 2: General Solubility of Carboxymethyl Cellulose (CMC)

| Solvent Type | Solubility | Source |

| Water | Soluble (hot or cold) | [1][6] |

| Organic Solvents (e.g., methanol, ethanol, acetone, chloroform, benzene) | Insoluble | [1][6] |

Experimental Protocol for Solubility Determination

This section outlines a general protocol for determining the solubility of a fluorescent compound like this compound in a given solvent.

Materials

-

This compound

-

Solvents of interest (e.g., water, PBS pH 7.4, ethanol, DMSO)

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or spectrofluorometer

-

Calibrated analytical balance

-

Micro-pipettes

-

Volumetric flasks and other appropriate glassware

-

Filtration device (e.g., syringe filters with appropriate membrane)

Method: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains.

-

Prepare triplicate samples for each solvent.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Alternatively, allow the samples to stand undisturbed for a sufficient time for the solid to settle.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Filter the supernatant using a syringe filter that is compatible with the solvent and does not bind the compound.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Measure the absorbance or fluorescence intensity of the diluted solutions using a spectrophotometer or spectrofluorometer at the wavelength of maximum absorbance (λmax) or emission of this compound.

-

Prepare a standard curve of known concentrations of the compound in the same solvent.

-

Determine the concentration of the diluted sample from the standard curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted supernatant by multiplying the determined concentration by the dilution factor.

-

The resulting concentration is the equilibrium solubility of this compound in that solvent at the specified temperature. Express the solubility in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Caption: Workflow for determining equilibrium solubility.

Conclusion

While specific quantitative solubility data for this compound remains scarce in the public domain, a comprehensive understanding of its likely behavior can be inferred from its molecular structure and the known properties of related compounds. The presence of the fluorescein core suggests solubility in various organic solvents, while the carboxymethyl group is expected to confer pH-dependent aqueous solubility. For researchers and drug development professionals requiring precise solubility values, the provided experimental protocol offers a robust method for empirical determination. This guide serves as a foundational resource for the effective handling and application of this compound in scientific research.

References

O'-(Carboxymethyl)fluoresceinamide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for O'-(Carboxymethyl)fluoresceinamide. Due to the limited availability of stability data for this specific molecule, this guide incorporates data from closely related fluorescein (B123965) derivatives to infer its stability profile. The information herein is intended to guide researchers in the proper handling and storage of this fluorescent probe to ensure experimental reproducibility and accuracy.

Core Stability and Storage Recommendations

Proper storage is crucial to maintain the integrity and performance of this compound. The following table summarizes the recommended storage conditions based on available data for the compound and similar fluorescein derivatives.

| Parameter | Condition | Duration | Recommendation |

| Long-Term Storage | -20°C | At least 2 years[1] | Store in a tightly sealed, light-protected container. Desiccation is recommended. |

| Short-Term Storage | +4°C or 2-8°C | Up to 6 months (inferred) | Keep protected from light and moisture.[1] |

| Room Temperature | 25°C | Up to 6 months (inferred for a similar compound) | Avoid prolonged exposure to light and humidity. |

| Elevated Temperature | 60°C | Up to 1 month (inferred for a similar compound) | Not recommended for storage; may be acceptable for short-term experimental conditions. |

| Light Exposure | Ambient or Excitation Light | Minutes to Hours | Protect from light at all times to prevent photobleaching. |

| pH in Solution | Varies | Varies | Maintain pH between 7 and 9 for optimal fluorescence and stability. |

| Freeze-Thaw Cycles | Repeated Cycles | N/A | Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |

Factors Influencing Stability

The stability of this compound is primarily influenced by temperature, light, and pH. The interplay of these factors can lead to the degradation of the molecule, resulting in decreased fluorescence and potentially interfering degradation products.

Factors affecting the stability of this compound.

Temperature

Elevated temperatures can accelerate the degradation of fluorescein derivatives. While specific data for this compound is unavailable, a study on 5-carboxyfluorescein (B1664652) succinimidyl ester, a structurally related compound, showed no significant degradation after storage at 4°C for 2 years, 25°C for 6 months, or 60°C for 1 month. Beyond these time points, degradation began to interfere with analysis. This suggests that for long-term storage, temperatures at or below -20°C are optimal.

Light Exposure

Fluorescein and its derivatives are susceptible to photobleaching, an irreversible process where the fluorophore loses its ability to fluoresce upon exposure to light. This is a critical consideration during experimental procedures involving fluorescence microscopy or spectroscopy. To minimize photobleaching, it is essential to:

-

Protect solutions from ambient light by using amber vials or wrapping containers in aluminum foil.

-

Minimize the exposure time to excitation light during fluorescence measurements.

-

Use neutral density filters to reduce the intensity of the excitation light where possible.

pH

The fluorescence intensity of fluorescein is highly dependent on pH. The fluorescence increases as the pH rises from acidic to slightly alkaline conditions, typically reaching a plateau around pH 8.4. In acidic conditions (below pH 6), the fluorescence is significantly reduced. Therefore, for applications requiring stable and optimal fluorescence, maintaining a pH between 7 and 9 is recommended. Extreme pH values may also contribute to the hydrolysis of the carboxymethyl ether linkage, although specific data on this is lacking.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, hydrolysis of the ether linkage is a plausible degradation route, especially under harsh acidic or basic conditions. Photodegradation through reactions with molecular oxygen when the molecule is in its triplet excited state is another likely pathway.

Experimental Protocols for Stability Assessment

To assess the stability of this compound under specific experimental conditions, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. The following is a general protocol that can be adapted.

General Stability-Indicating HPLC Method

Objective: To develop a method that separates the intact this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV-Vis or photodiode array (PDA) detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic):

-

A mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized to achieve good separation.

General Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and dilute to a working concentration with the mobile phase.

-

Forced Degradation Studies: To generate potential degradation products and test the specificity of the method, subject the compound to stress conditions:

-

Acidic Hydrolysis: Incubate with 0.1 M HCl at 60°C.

-

Basic Hydrolysis: Incubate with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Incubate with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).

-

Photodegradation: Expose a solution to UV light.

-

-

Chromatographic Analysis: Inject the standard and stressed samples into the HPLC system. Monitor the elution profile at the absorbance maximum of this compound (around 490 nm).

-

Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Workflow for assessing the stability of this compound.

Conclusion

This compound is a stable compound when stored under the recommended conditions of -20°C, protected from light and moisture. The primary factors that can affect its stability are elevated temperature, light exposure, and non-optimal pH. Researchers should handle this fluorescent probe with care, particularly by minimizing its exposure to light and ensuring that aqueous solutions are buffered within a neutral to slightly alkaline pH range to maintain its fluorescent properties. For critical applications, it is advisable to perform stability studies under the specific experimental conditions to be used.

References

O'-(Carboxymethyl)fluoresceinamide: A Technical Guide to its Fluorescence Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

O'-(Carboxymethyl)fluoresceinamide (F-CM) is a fluorescent probe belonging to the widely utilized xanthene dye family. Its core structure is based on fluorescein (B123965), a molecule renowned for its high molar absorption coefficient, excellent fluorescence quantum yield, and photostability. The fluorescence of F-CM, like other fluorescein derivatives, is intrinsically linked to its molecular structure and the surrounding microenvironment, particularly pH. This technical guide provides an in-depth exploration of the fluorescence mechanism of this compound, offering insights for its application in research and drug development. While specific quantitative data for F-CM is limited in publicly available literature, this guide leverages the well-established principles of fluorescein chemistry to provide a robust theoretical and practical framework.

Core Fluorescence Mechanism

The fluorescence of this compound originates from its xanthene core. The process begins with the absorption of a photon of light, which excites an electron from its ground state (S₀) to an excited singlet state (S₁). This excitation is most efficient at the molecule's maximum absorption wavelength (λex). The excited state is short-lived, and the molecule rapidly relaxes back to the ground state. This relaxation can occur through non-radiative pathways (e.g., internal conversion, vibrational relaxation) or by the emission of a photon, a process known as fluorescence. The emitted photon has lower energy (longer wavelength, λem) than the absorbed photon, a phenomenon known as the Stokes shift.

The specific spectral properties of F-CM are influenced by its substituents: the carboxymethyl group (-O-CH₂-COOH) and the amide group (-C(O)NR₂). These groups can modulate the electron distribution within the xanthene ring system, thereby affecting the excitation and emission wavelengths.

The Critical Role of pH in Fluorescence

The fluorescence intensity of this compound is highly dependent on the pH of its environment. This pH sensitivity is a hallmark of fluorescein and its derivatives containing ionizable groups. In the case of F-CM, the carboxymethyl group is the primary site of protonation and deprotonation that governs its fluorescent behavior.

-

In acidic conditions (low pH): The carboxymethyl group is protonated (-COOH). This protonated form is typically non-fluorescent or weakly fluorescent.

-

In basic conditions (high pH): The carboxymethyl group is deprotonated (-COO⁻). This anionic form exhibits strong fluorescence.

This pH-dependent equilibrium allows F-CM to function as a ratiometric or intensiometric pH indicator. By measuring the fluorescence intensity at one or more wavelengths, it is possible to determine the pH of the surrounding medium.

Quantitative Data Summary

Specific quantitative data for this compound in aqueous solutions is not extensively documented. However, data for the parent compound, fluorescein, and related derivatives provide a useful reference. It is important to note that the amide and carboxymethyl modifications in F-CM will likely alter these values to some extent.

| Property | Fluorescein (in basic aqueous solution) | This compound (in methanol) | Notes |

| Excitation Maximum (λex) | ~494 nm | 458 nm[1] | The excitation wavelength for F-CM is provided in methanol (B129727) and may differ in aqueous solutions. The shift is likely due to the specific substituents on the F-CM molecule. |

| Emission Maximum (λem) | ~521 nm | 520 nm[1] | The emission wavelength is similar to that of fluorescein. |

| Molar Extinction Coefficient (ε) | ~76,900 M⁻¹cm⁻¹ at pH 9.0 | Not Available | This value is a measure of how strongly the molecule absorbs light at a given wavelength. A high value indicates high sensitivity. |

| Fluorescence Quantum Yield (Φf) | ~0.95 in 0.1 M NaOH | Not Available | This represents the efficiency of the fluorescence process (photons emitted per photon absorbed). A value close to 1 indicates high brightness. |

| pKa | ~6.4 | Not Available | The pKa is the pH at which the protonated and deprotonated forms are present in equal concentrations. This is a critical parameter for pH sensing applications. |

Experimental Protocols

While a specific, validated protocol for this compound is not available, the following generalized methodology for pH measurement using a fluorescein-based probe can be adapted.

Objective: To determine the pH of a solution using the fluorescence of this compound.

Materials:

-

This compound (F-CM)

-

Buffer solutions of known pH (e.g., phosphate-buffered saline, citrate (B86180) buffers) covering the expected pH range of the sample.

-

Spectrofluorometer with excitation and emission wavelength control.

-

Cuvettes suitable for fluorescence measurements.

-

Micropipettes and tips.

-

Deionized water.

Protocol:

-

Preparation of F-CM Stock Solution:

-

Dissolve a known amount of F-CM in a suitable solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 1-10 mM). Store the stock solution protected from light at -20°C.

-

-

Preparation of Working Solutions:

-

Dilute the F-CM stock solution in the buffer solutions of known pH to a final concentration that gives a stable and measurable fluorescence signal (typically in the nanomolar to low micromolar range). The optimal concentration should be determined empirically to avoid inner filter effects.

-

-

Calibration Curve Generation:

-

Measure the fluorescence intensity of the F-CM working solutions at each known pH.

-

Set the spectrofluorometer to the optimal excitation and emission wavelengths for F-CM (e.g., λex = 458 nm, λem = 520 nm, but these should be optimized for your specific conditions and instrument).

-

Record the fluorescence intensity for each pH standard.

-

Plot the fluorescence intensity as a function of pH to generate a calibration curve.

-

-

Sample Measurement:

-

Add the F-CM stock solution to your experimental sample to the same final concentration used for the calibration curve.

-

Incubate the sample to allow for equilibration.

-

Measure the fluorescence intensity of the sample using the same instrument settings as for the calibration.

-

-

pH Determination:

-

Use the calibration curve to determine the pH of your sample based on its measured fluorescence intensity.

-

Visualizations

Caption: Core mechanism of fluorescence for this compound.

Caption: pH-dependent equilibrium of this compound.

Caption: Workflow for pH determination using this compound.

Conclusion

This compound is a valuable fluorescent probe with significant potential for applications requiring pH sensing. Its fluorescence mechanism is rooted in the photophysics of its fluorescein core, with its utility as a pH indicator governed by the protonation state of its carboxymethyl group. While a comprehensive set of quantitative photophysical parameters for F-CM in aqueous media is yet to be fully established, the principles outlined in this guide, drawn from the well-understood behavior of fluorescein and its derivatives, provide a strong foundation for its effective use in research and development. Further characterization of F-CM's specific properties will undoubtedly enhance its application in a wide range of scientific disciplines.

References

An In-Depth Technical Guide to the Synthesis of O'-(Carboxymethyl)fluoresceinamide NHS Ester Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of O'-(Carboxymethyl)fluoresceinamide N-hydroxysuccinimide (NHS) ester, a valuable fluorescent probe for labeling biomolecules. This document details the synthetic pathway, experimental protocols, and potential applications, with a focus on providing actionable information for laboratory professionals.

Introduction

This compound NHS ester is an amine-reactive fluorescent dye that covalently attaches to primary and secondary amines on biomolecules such as proteins, peptides, and nucleic acids. The fluorescein (B123965) core provides excellent photophysical properties, including strong absorption and high quantum yield, making it a popular choice for various fluorescence-based assays. The carboxymethylamide linker introduces a spacer between the fluorophore and the target molecule, which can help to minimize quenching and steric hindrance. The N-hydroxysuccinimide ester is a highly efficient functional group for reaction with amines under mild conditions, forming a stable amide bond.

This guide outlines a plausible and robust multi-step synthesis for this derivative, starting from readily available precursors.

Synthetic Pathway

The synthesis of this compound NHS ester can be accomplished through a three-step process:

-

Synthesis of 5-Aminofluorescein (B15267): This initial step involves the condensation of 4-nitrophthalic acid with resorcinol (B1680541) to form 5-nitrofluorescein, followed by the reduction of the nitro group to an amine.

-

Carboxymethylation of 5-Aminofluorescein: The amino group of 5-aminofluorescein is then reacted with an appropriate reagent, such as chloroacetyl chloride followed by hydrolysis, or iodoacetic acid, to introduce a carboxymethyl group.

-

Activation to the NHS Ester: Finally, the carboxylic acid of the this compound is activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent to yield the desired amine-reactive NHS ester.

Caption: Synthetic pathway for this compound NHS ester.

Experimental Protocols

Synthesis of 5-Aminofluorescein

This protocol is adapted from established methods for the synthesis of aminofluoresceins[1][2].

Step 1: Synthesis of 5(6)-Nitrofluorescein

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-nitrophthalic acid (1 molar equivalent) and resorcinol (2 molar equivalents)[1].

-

Catalyst Addition: Carefully add concentrated sulfuric acid or orthophosphoric acid as a catalyst and dehydrating agent[1].

-

Heating: Heat the reaction mixture to 135°C and maintain this temperature for approximately 3.5 hours with continuous stirring[1].

-

Work-up: After cooling, pour the reaction mixture into a large volume of water to precipitate the crude 5(6)-nitrofluorescein.

-

Purification: The isomers can be separated at a later stage, or the mixture can be carried forward to the next step.

Step 2: Reduction of 5(6)-Nitrofluorescein to 5(6)-Aminofluorescein

-

Dissolution: Suspend the crude 5(6)-nitrofluorescein in an aqueous solution of sodium sulfide (B99878) or sodium hydrosulfite[1].

-

Heating: Heat the mixture to reflux for several hours until the reduction is complete, as monitored by thin-layer chromatography (TLC).

-

Precipitation: Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the 5(6)-aminofluorescein[1].

-

Purification: The crude product can be purified by recrystallization to yield the desired aminofluorescein. A reported yield for 5-aminofluorescein is approximately 70%[1].

Synthesis of this compound

This protocol is a general method based on standard N-acylation procedures[3][4][5].

-

Reaction Setup: Dissolve 5-aminofluorescein (1 molar equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA) (2-3 molar equivalents), to the solution.

-

Acylation: Cool the mixture in an ice bath and add a solution of chloroacetyl chloride (1.1 molar equivalents) in the same solvent dropwise with stirring[3][4].

-

Hydrolysis: After the acylation is complete, the intermediate chloroacetamide can be hydrolyzed to the carboxylic acid by heating with a mild aqueous base, followed by acidification to precipitate the product. Alternatively, direct carboxymethylation can be attempted by reacting 5-aminofluorescein with iodoacetic acid in the presence of a base.

-

Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel.

Synthesis of this compound NHS Ester

This protocol is based on well-established procedures for the synthesis of NHS esters[6][7][8][9].

-

Reaction Setup: Dissolve this compound (1 molar equivalent) and N-hydroxysuccinimide (NHS) (1.2 molar equivalents) in anhydrous DMF or dichloromethane (B109758) (DCM).

-

Coupling Agent Addition: Add a solution of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (1.2 molar equivalents), to the reaction mixture at 0°C[6].

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight. The progress of the reaction can be monitored by TLC.

-

Work-up: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the this compound NHS ester.

Quantitative Data Summary

The following table summarizes the expected reagents, molar ratios, and approximate yields for the synthesis of this compound NHS ester. Please note that yields for the carboxymethylation and NHS ester activation steps are estimates based on similar reactions and may require optimization.

| Step | Starting Material | Reagents | Molar Ratio (Starting Material:Reagent) | Solvent | Approximate Yield (%) |

| 1. Synthesis of 5-Nitrofluorescein | 4-Nitrophthalic Acid | Resorcinol, H₂SO₄ | 1 : 2 : catalytic | None | ~90[1] |

| 2. Reduction to 5-Aminofluorescein | 5-Nitrofluorescein | Na₂S or Na₂S₂O₄ | Excess | Water | ~70[1] |

| 3. Carboxymethylation | 5-Aminofluorescein | Chloroacetyl Chloride, Base | 1 : 1.1 : 2-3 | DMF/THF | 60-80 (estimated) |

| 4. NHS Ester Activation | This compound | NHS, DCC/DIC | 1 : 1.2 : 1.2 | DMF/DCM | 70-90 (estimated) |

Application: Fluorescence Polarization Immunoassay (FPIA)

This compound NHS ester is an excellent tool for preparing fluorescently labeled antigens or antibodies for use in Fluorescence Polarization Immunoassays (FPIA). FPIA is a homogeneous assay technique used to quantify antigens or antibodies in a sample[10]. The principle is based on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule[11][12][13][14][15][16][17].

Caption: Experimental workflow for a competitive Fluorescence Polarization Immunoassay.

Experimental Protocol: Competitive FPIA

-

Preparation of Reagents:

-

Fluorescent Tracer: Synthesize the this compound NHS ester as described above and conjugate it to the antigen of interest. Purify the tracer to remove any unconjugated dye.

-

Antibody Solution: Prepare a solution of the specific antibody at a concentration that results in a significant polarization value when bound to the tracer.

-

Sample/Standard: Prepare a series of standards with known concentrations of the unlabeled antigen and the unknown samples.

-

-

Assay Procedure:

-

In a microplate, add a fixed amount of the fluorescent tracer and the antibody solution to each well.

-

Add varying concentrations of the standard or the unknown sample to the wells.

-

Incubate the plate at room temperature for a set period to allow the binding reaction to reach equilibrium.

-

-

Measurement and Analysis:

-

Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.

-

Plot a standard curve of fluorescence polarization versus the concentration of the unlabeled antigen.

-

Determine the concentration of the antigen in the unknown samples by interpolating their fluorescence polarization values on the standard curve.

-

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound NHS ester, a versatile fluorescent probe. By following the outlined synthetic pathway and experimental protocols, researchers can produce this valuable reagent for a wide range of applications in drug discovery and life sciences research, including its use in sensitive and homogeneous fluorescence polarization immunoassays. The provided quantitative data and experimental workflows serve as a practical resource for the successful implementation of these methods in a laboratory setting.

References

- 1. RU2725666C1 - Method of producing 5-, 6-amino-fluoresceins - Google Patents [patents.google.com]

- 2. iscientific.org [iscientific.org]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]

- 6. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lumiprobe.com [lumiprobe.com]

- 8. interchim.fr [interchim.fr]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 13. mdpi.com [mdpi.com]

- 14. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 17. theeducationmagazine.com [theeducationmagazine.com]

A Technical Guide to O'-(Carboxymethyl)fluoresceinamide and Carboxyfluorescein: A Comparative Analysis for Researchers and Drug Development Professionals

Abstract

Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of a wide array of molecular and cellular processes. Among the vast portfolio of available fluorophores, fluorescein (B123965) and its derivatives remain a popular choice due to their bright green emission, high quantum yields, and versatile chemistry. This in-depth technical guide provides a comprehensive comparison of two key fluorescein derivatives: O'-(Carboxymethyl)fluoresceinamide (CMF) and Carboxyfluorescein (CF).

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the applications, quantitative properties, and experimental considerations for both molecules. We present a side-by-side comparison of their spectral properties, chemical reactivity, and suitability for various bioanalytical techniques. Detailed experimental protocols for common applications, including protein labeling and cell proliferation assays, are provided. Furthermore, this guide includes visualizations of key chemical structures, reaction mechanisms, and experimental workflows using the DOT language for clear and concise representation.

Introduction

Fluorescein, first synthesized in 1871, has become a foundational fluorophore in life sciences. Its utility stems from its strong absorption of blue light and subsequent emission of bright green fluorescence. However, the parent molecule has limitations, including pH sensitivity and a propensity for photobleaching. To address these and to enable covalent attachment to biomolecules, a wide range of derivatives have been synthesized.

This compound (CMF) and Carboxyfluorescein (CF) are two such derivatives that offer distinct advantages for specific applications. CMF, with its carboxymethyl and amide functionalities, presents unique opportunities for conjugation and use in fluorescence polarization assays. CF, and particularly its succinimidyl ester (SE) and diacetate succinimidyl ester (CFDA-SE) forms, is a well-established reagent for labeling proteins and tracking cell proliferation.

This guide aims to provide a clear and detailed comparison of these two important fluorescent probes to aid researchers in selecting the optimal tool for their experimental needs.

This compound (CMF): Properties and Applications

This compound is a derivative of fluorescein that incorporates both a carboxymethyl ether group and a primary amide. This unique combination of functional groups influences its chemical reactivity and potential applications.

Chemical Structure and Properties

The chemical structure of CMF allows for different conjugation strategies compared to carboxyfluorescein. The carboxylic acid of the carboxymethyl group can be activated for coupling to primary amines, while the amide group is generally stable.

Figure 1: Chemical structure of this compound.

Quantitative Data

Quantitative data for CMF is less prevalent in the scientific literature compared to CF. The available information is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₉NO₆ | [1] |

| Molecular Weight | 417.41 g/mol | [1] |

| CAS Number | 442151-50-0 | [1] |

| Excitation Maximum (λex) | 458 nm (in methanol) | [1] |

| Emission Maximum (λem) | 520 nm (in methanol) | [1] |

| Purity | ≥97.0% (HPCE) | [1] |

Table 1: Quantitative Properties of this compound (CMF)

Potential Applications

Based on its structure, CMF is a suitable candidate for applications where the fluorophore needs to be conjugated via its carboxylic acid group, leaving the amide functionality intact.

-

Fluorescence Polarization (FP) Assays: The structure of CMF may make it a useful tracer in FP assays. In FP, a small fluorescent molecule is excited with polarized light. When the tracer is unbound, it tumbles rapidly in solution, leading to depolarization of the emitted light. Upon binding to a larger molecule (e.g., a protein), its tumbling is slowed, and the emitted light remains more polarized. The carboxymethyl group allows for conjugation to biomolecules, and the overall size and shape of CMF are suitable for a tracer molecule.

Figure 2: Principle of a fluorescence polarization assay using a small fluorescent tracer like CMF.

-

Biomolecule Labeling: The carboxylic acid group of CMF can be activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to form an amine-reactive NHS ester. This allows for the covalent labeling of proteins, peptides, and other amine-containing biomolecules.

Experimental Protocol: General Carbodiimide-Mediated Labeling of a Protein with CMF

This protocol provides a general workflow for conjugating CMF to a protein via its carboxyl group. Optimization will be required for specific proteins and applications.

Materials:

-

This compound (CMF)

-

Protein to be labeled in an amine-free buffer (e.g., MES or PBS, pH 6.0)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

-

Purification column (e.g., desalting column)

Procedure:

-

Prepare Reagents:

-

Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.

-

Prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

-

Prepare a stock solution of CMF in a suitable organic solvent like DMSO.

-

-

Activate CMF:

-

Add a molar excess of EDC and NHS to the CMF solution. The exact molar ratios should be optimized.

-

Incubate the reaction for 15-30 minutes at room temperature.

-

-

Conjugation:

-

Add the activated CMF solution to the protein solution. A typical starting point is a 10- to 20-fold molar excess of the activated CMF over the protein.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quench Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted CMF and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of CMF (around 458 nm).

-

Figure 3: General workflow for labeling a protein with this compound.

Carboxyfluorescein (CF): Properties and Applications

Carboxyfluorescein is one of the most widely used fluorescein derivatives. It is commercially available as a mixture of two isomers, 5-carboxyfluorescein (B1664652) and 6-carboxyfluorescein, often denoted as 5(6)-FAM.[2] The carboxylic acid group provides a convenient handle for covalent attachment to biomolecules.

Chemical Structure and Properties

The key feature of CF is the carboxylic acid group attached to the fluorescein core. This group can be activated to react with primary amines, making it ideal for labeling proteins and other molecules.

Figure 4: Chemical structure of 6-Carboxyfluorescein, one of the isomers in the common 5(6)-FAM mixture.

Quantitative Data

Extensive quantitative data is available for carboxyfluorescein and its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₂O₇ | [2] |

| Molecular Weight | 376.32 g/mol | [2] |

| CAS Number | 3301-79-9 (6-FAM) | [2] |

| Excitation Maximum (λex) | 495 nm | [2] |

| Emission Maximum (λem) | 517 nm | [2] |

| Quantum Yield (Φ) | ~0.925 (in 0.1 M NaOH) | [3] |

| pKa | ~6.4 | [4] |

Table 2: Quantitative Properties of Carboxyfluorescein (CF)

Common Derivatives and Their Applications

The carboxylic acid of CF is often derivatized to create more reactive forms for specific applications.

-

Carboxyfluorescein Succinimidyl Ester (CFSE): The succinimidyl ester of CF is a highly reactive compound that readily forms stable amide bonds with primary amines on proteins and other biomolecules.[5][6]

-

Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE): This is a cell-permeable version of CFSE. The acetate (B1210297) groups make the molecule non-fluorescent and able to cross cell membranes. Once inside the cell, intracellular esterases cleave the acetate groups, trapping the fluorescent and reactive CFSE inside.[7][8][9][10][11] This makes CFDA-SE an excellent tool for tracking cell proliferation, as the dye is distributed equally between daughter cells with each division, leading to a stepwise halving of fluorescence intensity.[9]

Experimental Protocol: Cell Proliferation Assay using CFDA-SE

This protocol describes a general method for labeling cells with CFDA-SE to monitor their proliferation by flow cytometry.

Materials:

-

Cells in suspension

-

Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Complete cell culture medium (e.g., RPMI with 10% FBS)

Procedure:

-

Prepare CFDA-SE Stock Solution:

-

Prepare a 1-5 mM stock solution of CFDA-SE in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.[7]

-

-

Prepare Cell Suspension:

-

Wash cells and resuspend them in PBS or HBSS at a concentration of 1-10 x 10⁶ cells/mL.[12]

-

-

Cell Labeling:

-

Wash Cells:

-

Quench the labeling reaction by adding 5-10 volumes of cold complete culture medium. The serum proteins will react with any unbound CFDA-SE.

-

Centrifuge the cells and discard the supernatant.

-

Wash the cells two to three times with complete culture medium to remove any remaining unbound dye.[7]

-

-

Cell Culture and Analysis:

-

Resuspend the labeled cells in complete culture medium and culture under desired experimental conditions.

-

At various time points, harvest the cells and analyze their fluorescence intensity by flow cytometry. Each peak of halved fluorescence intensity represents a cell division.[9]

-

Figure 5: Mechanism and workflow of a CFDA-SE cell proliferation assay.

Comparative Analysis: CMF vs. CF

While both CMF and CF are valuable fluorescent probes, their distinct chemical structures lead to different strengths and applications.

| Feature | This compound (CMF) | Carboxyfluorescein (CF) and its Esters |

| Reactive Group for Conjugation | Carboxylic acid of the carboxymethyl group | Carboxylic acid (activated as NHS/succinimidyl ester) |

| Primary Applications | Potentially fluorescence polarization assays, biomolecule labeling | Protein and nucleic acid labeling, cell proliferation and tracking assays |

| Cell Permeability | Likely low due to charged carboxyl group | Low for CF; high for CFDA-SE |

| Excitation/Emission Maxima | ~458 nm / ~520 nm (in methanol) | ~495 nm / ~517 nm |

| Quantum Yield | Not widely reported | High (~0.925) |

| pH Sensitivity | Expected to be pH-sensitive | Well-characterized pH sensitivity (pKa ~6.4) |

Table 3: Comparative Summary of CMF and CF

Conclusion

This compound and Carboxyfluorescein are two important derivatives of fluorescein, each with a unique set of properties and applications. Carboxyfluorescein, particularly in its succinimidyl ester forms (CFSE and CFDA-SE), is a well-established and extensively characterized tool for labeling biomolecules and tracking cell proliferation. Its high quantum yield and well-understood chemistry make it a reliable choice for a wide range of biological experiments.

This compound is a less characterized but promising fluorophore. Its distinct structure suggests potential utility in applications such as fluorescence polarization assays, where its size and conjugation chemistry may be advantageous. Further research into the quantitative properties and applications of CMF is warranted to fully explore its potential as a bioanalytical tool.